
3,4-Dibromo-5-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dibromo-5-methylphenol is an organic compound that belongs to the class of bromophenols. It is characterized by the presence of two bromine atoms and a methyl group attached to a phenol ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,4-Dibromo-5-methylphenol can be synthesized through the bromination of 5-methylphenol (also known as p-cresol). The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dibromo-5-methylphenol undergoes various types of chemical reactions, including:
Electrophilic Substitution: The bromine atoms on the phenol ring make it susceptible to further electrophilic substitution reactions.
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form the corresponding phenol.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid (HNO3) or sulfuric acid (H2SO4) can be used under controlled conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Electrophilic Substitution: Products include nitrated or sulfonated derivatives.
Oxidation: Quinones are formed as major products.
Reduction: The corresponding phenol is obtained.
Aplicaciones Científicas De Investigación
3,4-Dibromo-5-methylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other brominated compounds.
Biology: It is studied for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Research is being conducted on its potential therapeutic effects, including its role as an anti-inflammatory agent.
Industry: It is used in the manufacture of dyes, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3,4-Dibromo-5-methylphenol involves its interaction with various molecular targets. The bromine atoms enhance its electrophilic nature, making it reactive towards nucleophiles. The hydroxyl group can form hydrogen bonds, influencing its biological activity. The compound can interact with enzymes and proteins, affecting their function and leading to various biological effects.
Comparación Con Compuestos Similares
3,4-Dibromo-5-methylphenol can be compared with other bromophenols such as:
- 2,4-Dibromophenol
- 3,5-Dibromophenol
- 2,6-Dibromophenol
Uniqueness
The unique combination of bromine atoms and a methyl group in this compound gives it distinct chemical properties, making it more reactive in certain reactions compared to its analogs
Propiedades
Fórmula molecular |
C7H6Br2O |
|---|---|
Peso molecular |
265.93 g/mol |
Nombre IUPAC |
3,4-dibromo-5-methylphenol |
InChI |
InChI=1S/C7H6Br2O/c1-4-2-5(10)3-6(8)7(4)9/h2-3,10H,1H3 |
Clave InChI |
ZXVKJGPNIAOMMC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1Br)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]-1-oxidopiperazin-1-ium-1-yl]phenyl]-2-[(2S,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one](/img/structure/B13433131.png)
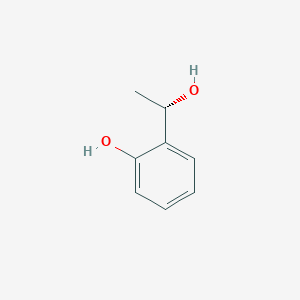
![ethyl (4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13433137.png)
amine](/img/structure/B13433139.png)
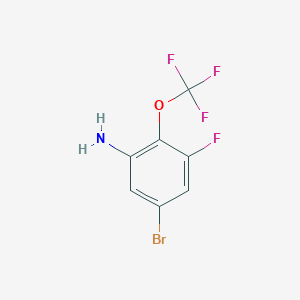
![2-[2-[4-[4-[2-(Carboxymethyl)anilino]-3,5-dichlorophenyl]-2,6-dichloroanilino]phenyl]acetic acid](/img/structure/B13433142.png)
![6-[2-(4,6-Diamino-1,3,5-triazin-2-yl)cyclobutyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13433147.png)
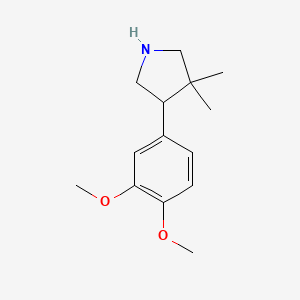
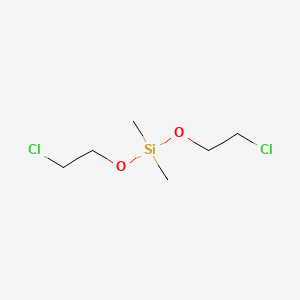
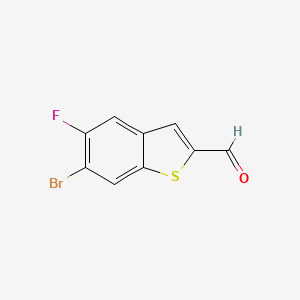

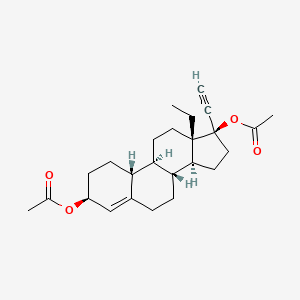
![[(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,16'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-24'-hydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethyl-2'-oxospiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-21'-yl] prop-2-enyl carbonate](/img/structure/B13433173.png)
![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1R)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B13433176.png)
